
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is a synthetic compound that belongs to the class of peptides It is composed of three amino acids: N-acetyl-L-phenylalanine, N-methyl-L-proline, and an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide typically involves the coupling of N-acetyl-L-phenylalanine with N-methyl-L-proline. This can be achieved through peptide bond formation using reagents such as carbodiimides (e.g., DCC or EDC) and coupling agents like HOBt or HOAt. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions to prevent racemization.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.
化学反应分析
Types of Reactions
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The acetyl group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acylation reagents like acetic anhydride or acetyl chloride can be used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced peptide fragments.
Substitution: Various acylated derivatives.
科学研究应用
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-Acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
N-Methyl-L-proline: A methylated derivative of L-proline, used in the synthesis of cyclic peptides.
N-Acetyl-L-phenylalanyl-N-methyl-L-alanine: A similar peptide with alanine instead of proline.
Uniqueness
N-Acetyl-L-phenylalanyl-N-methyl-L-prolinamide is unique due to its specific combination of amino acids and the presence of both acetyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
63192-99-4 |
|---|---|
分子式 |
C17H23N3O3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-acetamido-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)19-14(11-13-7-4-3-5-8-13)17(23)20-10-6-9-15(20)16(22)18-2/h3-5,7-8,14-15H,6,9-11H2,1-2H3,(H,18,22)(H,19,21)/t14-,15-/m0/s1 |
InChI 键 |
UMHLLSMFIJNVCD-GJZGRUSLSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


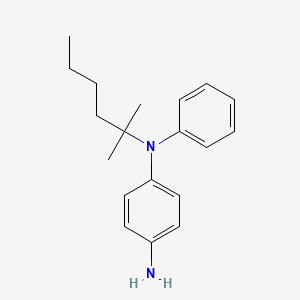

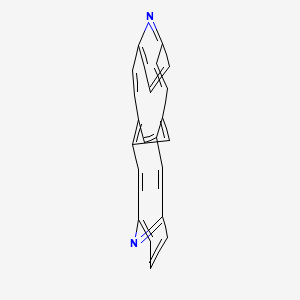
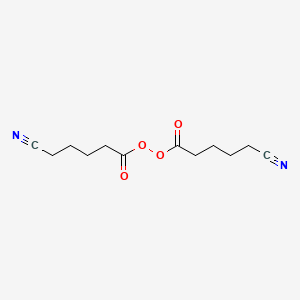
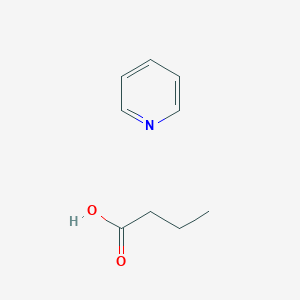
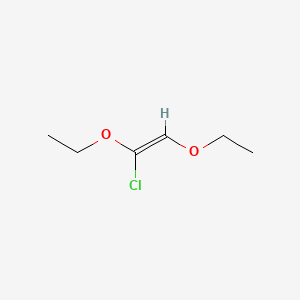
![5,7-Dimethyl-6H-cyclohepta[b]furan](/img/structure/B14507073.png)
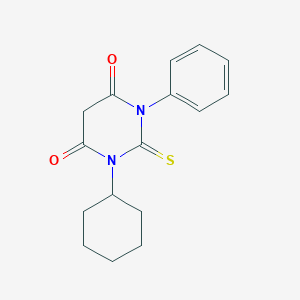




![4-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14507134.png)
![2-[(Phenylmethanesulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14507138.png)
